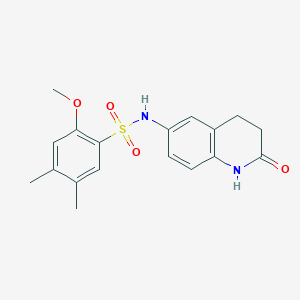
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE is a small molecule that belongs to the class of piperidine derivatives and has a chemical formula of C21H22F3N2O2.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One study demonstrated the microwave-assisted synthesis of piperidine derivatives, including structures similar to 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, showcasing their potential antibacterial activity. These compounds were synthesized via a series of reactions under microwave irradiation, indicating a faster and more efficient method for producing such chemicals with potential use in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural Analysis and Hydrogen Bonding
Another research explored the hydrogen-bonding patterns in enaminones, including derivatives of piperidine, highlighting the importance of intramolecular and intermolecular hydrogen bonding in defining the stability and structure of these compounds. This structural information is crucial for designing molecules with specific properties for applications in material science or drug development (Balderson, Fernandes, Michael, & Perry, 2007).
Antiviral Activity
Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, has shown it to be a good starting material for synthesizing heterocyclic compounds with potential antiviral activity. This study opens avenues for the development of new antiviral agents based on piperidine derivatives, which could be crucial in combating viral diseases (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Corrosion Inhibition
A study on Schiff bases, including those derived from piperidine, has shown these compounds to be effective corrosion inhibitors for carbon steel in hydrochloric acid. This suggests that piperidine derivatives could be utilized in industrial applications to protect metals from corrosion, thereby extending their life and maintaining their integrity in harsh chemical environments (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Catalytic Behavior in Polymer Synthesis
Piperidine derivatives have also been shown to exhibit catalytic behavior, facilitating reactions such as hydroaminomethylation, which is essential in synthesizing certain polymers. This catalytic activity highlights the potential of these compounds in the field of polymer chemistry, where they could be used to develop new materials with specific properties for various applications (Hamers, Kosciusko‐Morizet, Müller, & Vogt, 2009).
Propriétés
IUPAC Name |
1-(4-pyridin-4-yloxypiperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-3-1-2-14(12-15)13-18(25)24-10-6-17(7-11-24)26-16-4-8-23-9-5-16/h1-5,8-9,12,17H,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTVUTDCCQILEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2920459.png)
![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2920460.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2920464.png)

![N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2920467.png)

![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2920469.png)


![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]propan-1-one](/img/structure/B2920477.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2920478.png)
![6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2920480.png)
![5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2920481.png)